AGL 2043

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

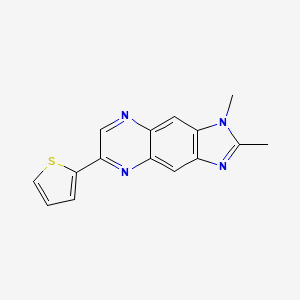

AGL 2043 is a synthetic compound classified as a tyrphostin, which is known for its selective inhibition of receptor tyrosine kinases. Specifically, AGL 2043 targets the platelet-derived growth factor receptor, which plays a significant role in various cellular processes including proliferation and differentiation. The compound has a molecular weight of 280.08 g/mol and a topological polar surface area of 71.84 Ų, with one rotatable bond and no hydrogen bond donors .

AGL 2043 primarily functions through its inhibition of receptor tyrosine kinases, particularly the platelet-derived growth factor receptor, as well as the related Flt-3 and c-Kit receptors. The compound's mechanism involves blocking the phosphorylation of these receptors, thus interfering with downstream signaling pathways that promote cell proliferation and survival .

Example Reaction

The general reaction can be summarized as follows:

AGL 2043 exhibits notable biological activity, particularly in vascular biology. It has been shown to reduce neointima formation in models of vascular injury, such as balloon-injured rat carotid arteries and stented porcine coronary arteries. The compound selectively inhibits smooth muscle cell proliferation in a dose-dependent manner, highlighting its potential as a therapeutic agent in preventing restenosis following vascular interventions .

The synthesis of AGL 2043 has been explored through various methods, including microwave-assisted synthesis which allows for rapid and efficient production of imidazoquinoxalinone derivatives. This method has been noted for its effectiveness in producing compounds with promising biological activities while minimizing the use of solvents and reagents .

General Synthesis Route- Starting Materials: Appropriate precursors are selected based on desired functional groups.

- Reaction Conditions: Microwave irradiation is applied to facilitate the reaction.

- Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

AGL 2043 has potential applications in the field of cardiovascular medicine, particularly in drug-eluting stents to prevent restenosis by inhibiting smooth muscle cell proliferation. Its ability to selectively target specific receptors makes it a candidate for further development in treating various proliferative disorders .

Studies have indicated that AGL 2043 interacts selectively with receptor tyrosine kinases, leading to decreased cellular proliferation signals. This specificity is crucial for minimizing off-target effects commonly associated with less selective kinase inhibitors. Research highlights its enhanced efficacy when delivered through nanoencapsulation techniques, which improve bioavailability and therapeutic outcomes .

Several compounds share structural or functional similarities with AGL 2043, particularly within the class of tyrphostins and other receptor tyrosine kinase inhibitors.

| Compound Name | Target Kinase | Unique Feature |

|---|---|---|

| Tyrphostin A25 | Platelet-Derived Growth Factor Receptor | Similar mechanism but less selective |

| Imatinib | BCR-ABL Tyrosine Kinase | Broad-spectrum kinase inhibitor |

| Sorafenib | Multiple Kinases (including VEGFR) | Multi-targeted approach |

| Sunitinib | Vascular Endothelial Growth Factor Receptor | Inhibits multiple receptor types |

AGL 2043 stands out due to its specific inhibition of the platelet-derived growth factor receptor without affecting other kinases significantly, making it potentially safer for targeted therapies .

The historical development of tricyclic quinoxaline derivatives represents a significant advancement in medicinal chemistry, building upon the foundational work with simpler quinoxaline structures. Quinoxaline itself, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound consisting of fused benzene and pyrazine rings that has been extensively studied since its initial discovery [1]. The systematic exploration of quinoxaline derivatives began with traditional condensation reactions between ortho-phenylenediamines and 1,2-diketones, which formed the basis for more complex tricyclic systems [2] [3].

The evolution toward tricyclic quinoxaline structures was driven by the need to improve bioavailability over highly hydrophobic bicyclic quinoxalines [4]. Early research in the 1990s focused on developing quinoxalinediones, particularly 5,6-dihydro-1H-pyrrolo[1,2,3-de]quinoxaline derivatives, which demonstrated significant pharmacological activity as glycine site antagonists [5]. These investigations established the structural framework for understanding how additional ring systems could enhance biological activity and selectivity.

The development of imidazoquinoxaline derivatives specifically emerged from efforts to create more potent and selective kinase inhibitors. The tricyclic quinoxaline compound AGL 2043 was designed as part of a series of novel quinoxalines targeting type III receptor tyrosine kinases, specifically platelet-derived growth factor receptor, FLT3, and Kit [4]. This compound represents the culmination of systematic structure-activity relationship studies that identified the optimal configuration for kinase inhibition while maintaining favorable pharmacological properties.

Research conducted in the early 2000s demonstrated that the most active inhibitor in this series, compound 13 (AGL 2043), exhibited approximately 15-20 times greater potency than its structural isomer (compound 14, AGL 2044) [4]. This discovery highlighted the critical importance of precise structural arrangements in tricyclic quinoxaline derivatives, leading to detailed three-dimensional structural analysis through X-ray crystallography to understand the molecular basis for this enhanced activity.

The historical progression of tricyclic quinoxaline development has been characterized by increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships. Modern synthetic approaches have incorporated microwave-assisted synthesis, polymer-supported combinatorial chemistry, and advanced purification techniques to optimize both yield and purity of these complex heterocyclic systems [6] [7].

Microwave-Assisted Synthesis Methodologies

Microwave-assisted synthesis has emerged as a transformative approach for the preparation of tricyclic quinoxaline derivatives, offering significant advantages in terms of reaction efficiency, yield optimization, and reduced reaction times. The application of microwave irradiation to quinoxaline synthesis represents a substantial improvement over conventional heating methods, particularly for complex tricyclic systems like AGL 2043 [8] [9].

The fundamental principle underlying microwave-assisted quinoxaline synthesis involves the direct heating of polar molecules through dipolar polarization and ionic conduction mechanisms. This approach enables rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction kinetics and improved product formation. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [10] [11].

In the synthesis of imidazoquinoxaline derivatives, microwave-assisted protocols have shown particular effectiveness in facilitating the condensation reactions between substituted ortho-phenylenediamines and 1,2-dicarbonyl compounds. Research has established that microwave conditions can achieve reaction completion in 45-60 minutes with yields ranging from 83-97%, compared to conventional heating methods that require significantly longer reaction times [9]. The optimal reaction conditions typically involve the use of copper(I) iodide catalysts with L-proline as a ligand in dimethyl sulfoxide under microwave irradiation at controlled power settings.

Temperature control and reaction monitoring are critical factors in microwave-assisted synthesis of tricyclic quinoxalines. Studies have shown that fixed power microwave irradiation at 30 watts provides optimal conditions for intramolecular cyclization reactions leading to the formation of dihydroindoloquinoxaline derivatives [9]. The use of high-pressure microwave vessels enables precise control over reaction parameters, allowing for reproducible synthesis of complex heterocycles.

The microwave-assisted approach has also been successfully applied to Van Leusen three-component condensation reactions for the synthesis of imidazoquinoxaline derivatives. This methodology involves the use of 1,2-phenylenediamines, glyoxylic acid derivatives, and tosylmethylisocyanides under microwave conditions, followed by deprotection and cyclization steps that can occur either spontaneously or under acidic treatment with continued microwave irradiation [7]. The rapid and straightforward nature of this method provides high bond-forming efficiency while assembling the tricyclic framework.

Polymer-Supported Combinatorial Approaches

Polymer-supported combinatorial synthesis has revolutionized the preparation of tricyclic quinoxaline libraries, providing a systematic approach to generate diverse structural analogs while facilitating purification and isolation processes. This methodology combines the advantages of solid-phase synthesis with the efficiency of microwave irradiation to create scalable synthetic routes for complex heterocyclic systems [12] [13].

The implementation of polymer-supported synthesis for tricyclic quinoxalines typically employs polyethylene glycol as a soluble support system, enabling the use of conventional solution-phase reaction monitoring techniques while maintaining the benefits of supported synthesis [14]. The synthetic strategy begins with the esterification of Fmoc-protected amino acids with polyethylene glycol under microwave conditions, achieving completion in 15 minutes compared to 8 hours required for conventional reflux heating.

Traceless synthesis approaches have been developed specifically for 2-aminoimidazoquinoxalinones using soluble polymer supports under open-vessel microwave dielectric heating [13]. This methodology enables direct monitoring of reaction progression through proton Nuclear Magnetic Resonance spectroscopy without release of the substrate from the support, providing real-time assessment of synthetic progress and optimization opportunities.

The key advantage of polymer-supported combinatorial synthesis lies in the ability to introduce multiple points of molecular diversity while maintaining synthetic efficiency. Fmoc-deprotected amino acid polymer conjugates can react with 1,5-difluoro-2,4-dinitrobenzene to yield polymer-bound dinitrofluoroamines, which are subsequently substituted by various primary amines to generate polyethylene glycol-immobilized dinitrodiamines [13]. This approach enables the systematic variation of substituents while maintaining consistent reaction conditions across the synthetic sequence.

The simultaneous reduction of aromatic meta-dinitro groups leads to traceless release of 2-quinoxalinones, followed by N-heterocyclization with various isothiocyanates to furnish 2-aminoimidazoquinoxalinone rings with three points of diversity [13]. This methodology provides rapid access to structurally diverse libraries while minimizing the need for extensive purification procedures.

Microwave-assisted liquid-phase combinatorial synthesis has also been applied to the preparation of quinoxaline-2-ones through immobilized aryl fluoride intermediates [12]. The process involves amination via ipso-fluoro displacement followed by reduction of adjacent nitro groups to generate polymer-bound ortho-phenylenediamines. Subsequent condensation and intramolecular cyclization with chloroacetyl chloride under microwave irradiation results in quinoxaline-2-one formation as a combinatorial scaffold, with analytically pure target molecules isolated after cleavage of the polymer support.

Reaction Kinetics and Yield Optimization

The optimization of reaction kinetics and yield in tricyclic quinoxaline synthesis requires careful consideration of multiple parameters including temperature, time, solvent selection, and catalyst loading. Systematic studies have established optimal conditions for maximizing both reaction efficiency and product purity in microwave-assisted synthesis protocols [15] [16].

Kinetic studies of quinoxaline formation have demonstrated that microdroplet reaction conditions can significantly enhance reaction rates compared to bulk-phase synthesis. Research has shown that quinoxaline synthesis can be completed within microseconds under optimized microdroplet conditions, with conversion rates reaching 90% without the addition of catalysts [15]. These studies utilized high-throughput screening methods to evaluate reaction parameters and identify optimal conditions for yield maximization.

Temperature optimization studies have revealed that controlled heating profiles are essential for achieving optimal yields in tricyclic quinoxaline synthesis. Research has demonstrated that reaction temperatures between 100-110°C provide the optimal balance between reaction rate and product selectivity [16]. The effect of reaction time on yield optimization shows that increasing reaction time from 5 to 30 minutes results in significant yield improvements, with optimal reaction times of 30 minutes providing yields of 90-98% for most substrate combinations.

Solvent selection plays a critical role in yield optimization for tricyclic quinoxaline synthesis. Studies have established that methanol-water solvent systems (volume ratio 1:1) provide optimal conversion efficiency for quinoxaline derivative formation under microdroplet conditions [15]. The choice of solvent volume also affects reaction outcomes, with optimal ethanol volumes of 3 mL providing yields of 98% for the condensation of 1,2-diaminobenzene with benzil, while both smaller and larger solvent volumes result in decreased yields due to concentration effects and dilution phenomena respectively [16].

Catalyst optimization studies have demonstrated the importance of catalyst selection and loading for achieving optimal yields. Research has shown that nanostructured sodium palladium pyrophosphate catalysts provide superior performance compared to other metal-based catalysts, with optimal catalyst loadings of 10 mg providing yields of 98% within 30-minute reaction times [16]. The recyclability of catalysts has been demonstrated over multiple reaction cycles with negligible loss in catalytic activity.

The kinetic parameters for tricyclic quinoxaline synthesis have been characterized through systematic variation of substrate structures and reaction conditions. Studies have shown that electron-donating substituents such as methyl groups on benzene-1,2-diamine substrates do not significantly affect reaction kinetics, while electron-withdrawing substituents decrease reaction rates and corresponding yields [16]. The reactivity of different dicarbonyl compounds varies significantly, with aromatic diketones showing higher reactivity than aliphatic carbonyls under identical reaction conditions.

| Parameter | Optimal Condition | Yield Range | Reaction Time |

|---|---|---|---|

| Temperature | 100-110°C | 90-98% | 30 minutes |

| Solvent Volume | 3 mL ethanol | 98% | 30 minutes |

| Catalyst Loading | 10 mg Na₂PdP₂O₇ | 98% | 30 minutes |

| Microwave Power | 30 watts fixed | 83-97% | 45-60 minutes |

Purification and Analytical Validation Techniques

The purification and analytical validation of tricyclic quinoxaline derivatives requires sophisticated techniques capable of separating structurally similar compounds while providing comprehensive characterization of purity and identity. High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for both purification and analytical validation of these complex heterocyclic systems [17] [18].

Purification strategies for tricyclic quinoxalines typically employ multiple chromatographic techniques in sequence to achieve the required purity levels for pharmaceutical applications. Column chromatography using silica gel remains a fundamental purification method, with elution systems typically consisting of ethyl acetate and petroleum ether gradients [19] [20]. Research has demonstrated that 10% ethyl acetate in hexane provides effective separation for many tricyclic quinoxaline derivatives, with purification achieved through careful optimization of solvent gradients.

Recrystallization techniques have proven particularly effective for the purification of tricyclic quinoxalines due to their inherent crystalline nature and structural rigidity [21]. The selection of appropriate recrystallization solvents depends on the specific substitution patterns and functional groups present in the target compound. Studies have shown that solvents such as methanol, ethanol, and toluene are commonly employed for recrystallization of imidazoquinoxaline derivatives, with solvent selection based on solubility characteristics and crystal formation properties [22].

The implementation of washing procedures using organic solvents has been demonstrated to significantly improve the purity of synthesized tricyclic quinoxalines. Research has shown that washing with ethanol can increase purity from 81.22% to 96.96% by weight, while acetone washing achieves purity increases from 81.22% to 93.81% by weight [23]. These purification steps are essential for removing residual synthetic reagents and byproducts that may interfere with subsequent analytical characterization.

Analytical validation techniques for tricyclic quinoxalines encompass multiple analytical methods to ensure comprehensive characterization of purity, identity, and structural integrity. Nuclear magnetic resonance spectroscopy provides detailed structural information, with both ¹H NMR and ¹³C NMR spectroscopy employed for complete structural elucidation [24] [25]. The analysis of ¹³C NMR spectra of quinoxaline derivatives has been facilitated through consideration of ¹H-coupled spectra, enabling precise assignment of carbon resonances and identification of structural features.

High-performance liquid chromatography-tandem mass spectrometry methods have been developed specifically for the quantitative determination of quinoxaline derivatives and their metabolites [17] [18] [26]. These methods employ multiple reaction monitoring modes with positive electrospray ionization to achieve high sensitivity and selectivity. Linear ranges typically span 2.5-100 μg/L with correlation coefficients greater than 0.999, while detection limits range from 0.08 to 2.51 μg/kg depending on the specific compound and matrix.

The validation parameters for analytical methods include accuracy, precision, specificity, linearity, and detection limits according to established pharmaceutical guidelines [27] [28]. Accuracy studies typically demonstrate recoveries ranging from 72.6% to 96.5% across the analytical range, while precision studies show relative standard deviations of 3.2% to 13.1% for replicate analyses [18]. These validation parameters ensure that analytical methods meet the stringent requirements for pharmaceutical quality control and regulatory compliance.

| Analytical Technique | Parameter | Specification | Typical Result |

|---|---|---|---|

| HPLC-MS/MS | Linear Range | 2.5-100 μg/L | r² > 0.999 |

| Recovery Studies | Accuracy | 70-110% | 72.6-96.5% |

| Precision Studies | RSD | < 15% | 3.2-13.1% |

| Detection Limits | LOD | < 3 μg/kg | 0.08-2.51 μg/kg |

The development of sample preparation protocols for analytical validation requires consideration of matrix effects and extraction efficiency. Solid-phase extraction techniques using hydrophilic-lipophilic balance cartridges have been successfully employed for sample cleanup and concentration, providing effective removal of interfering substances while maintaining quantitative recovery of target compounds [17] [26]. These methods typically achieve recoveries of greater than 75% while reducing matrix effects that could compromise analytical accuracy.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Banai S, Chorny M, Gertz SD, Fishbein I, Gao J, Perez L, Lazarovichi G, Gazit A, Levitzki A, Golomb G. Locally delivered nanoencapsulated tyrphostin (AGL-2043) reduces neointima formation in balloon-injured rat carotid and stented porcine coronary arteries. Biomaterials. 2005 Feb;26(4):451-61. Erratum in: Biomaterials. 2005 Aug;26(23):4898-901. PubMed PMID: 15275819.

3: Gazit A, Yee K, Uecker A, Böhmer FD, Sjöblom T, Ostman A, Waltenberger J, Golomb G, Banai S, Heinrich MC, Levitzki A. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorg Med Chem. 2003 May 1;11(9):2007-18. PubMed PMID: 12670652.